![molecular formula C14H13NO5 B15158821 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- CAS No. 653574-91-5](/img/structure/B15158821.png)
2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- is a complex organic compound with a unique structure that includes a butenoic acid backbone, a cyanopropoxy group, and a hydroxy-oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- typically involves multiple steps, starting from readily available starting materials. One common approach is the aldol condensation reaction, which involves the reaction of a methyl ketone derivative with glyoxylic acid under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving aldol condensation and other organic reactions are scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyanopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing its biological activity. For example, the cyanopropoxy group can interact with enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: A simpler butenoic acid with a trans-2-butenoic structure.
Isocrotonic acid: A cis-2-butenoic acid isomer.
3-Butenoic acid: Another isomer of butenoic acid with a different structural arrangement.
Uniqueness
2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
653574-91-5 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4-[3-(3-cyanopropoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C14H13NO5/c15-6-1-2-7-20-11-5-3-4-10(8-11)12(16)9-13(17)14(18)19/h3-5,8-9,16H,1-2,7H2,(H,18,19) |
InChI Key |
YCGRFFPPEOAEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)C(=CC(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


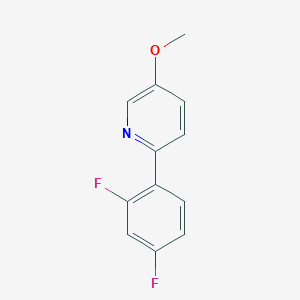
![3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid](/img/structure/B15158744.png)
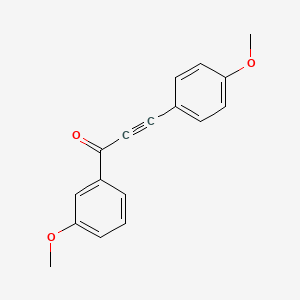
![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)

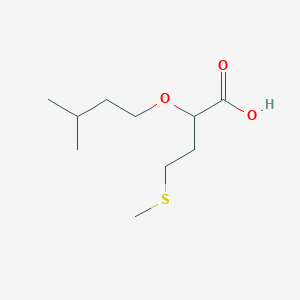
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
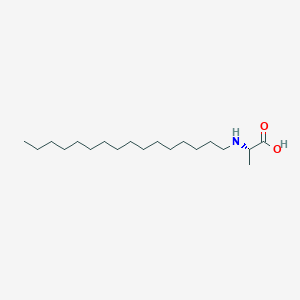
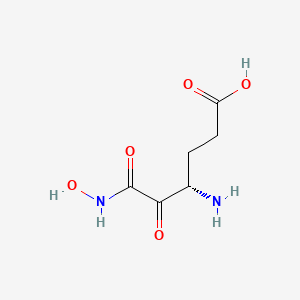
silane](/img/structure/B15158801.png)

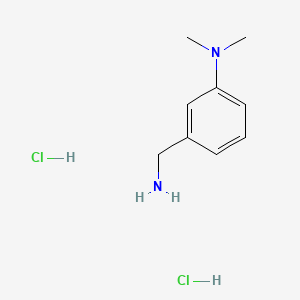
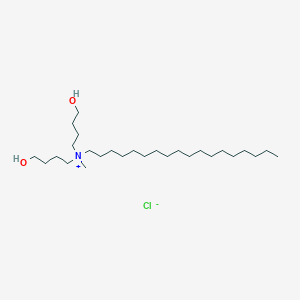
![N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide](/img/structure/B15158833.png)
